molecular formula C15H21NO3 B8800949 tert-Butyl 7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8800949
M. Wt: 263.33 g/mol
InChI Key: NQMYYQQMPSRHDP-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

At 5° C., 50 mL of a saturated solution of hydrogen chloride in diethyl ether were added dropwise to a mixture of 2.3 g of 7-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in 50 mL of diethyl ether and the reaction mixture stirred for 2 hours at room temperature. The precipitated product (hydrochloride) was separated by filtration, washed with diethyl ether and dried in vacuo. Yield: 1.5 g (7.5 mmol); m.p. 215-218° C.; EI-MS: 163 (M+).
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([O:19][CH3:20])=[CH:14][CH:15]=2)[CH2:10]1)=O)(C)(C)C>C(OCC)C>[CH3:20][O:19][C:13]1[CH:12]=[C:11]2[C:16]([CH2:17][CH2:18][NH:9][CH2:10]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
saturated solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated product (hydrochloride) was separated by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C2CCNCC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.